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molecular formula C6H5N3 B1315567 6-Methylpyridazine-3-carbonitrile CAS No. 49840-90-6

6-Methylpyridazine-3-carbonitrile

Cat. No. B1315567
M. Wt: 119.12 g/mol
InChI Key: MBVKWGKPRADLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353104B2

Procedure details

To a solution of compound 2 (250 mg, 2.38 mmol) in MeOH (20 mL) was added 6N HCl (5 mL) followed by Pd/C (100 mg). The reaction mixture was kept on Parr shaker for 2 h at 40 psi. The reaction mixture was filtered through celite and washed with 5 mL of MeOH and the filtrate was concentrated to give compound 3 as a dark brown solid.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[N:6][C:5]([C:8]#[N:9])=[CH:4][CH:3]=1.[ClH:10]>CO.[Pd]>[ClH:10].[CH3:1][C:2]1[N:7]=[N:6][C:5]([CH2:8][NH2:9])=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
CC1=CC=C(N=N1)C#N
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
washed with 5 mL of MeOH
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.CC1=CC=C(N=N1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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